

Thermodynamic Solubility Profiling of Hydroxyethylvindesine in Biological Fluids

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Compound of Interest

Compound Name: Hydroxyethylvindesine

CAS No.: 55324-79-3

Cat. No.: B1673952

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Executive Summary

Hydroxyethylvindesine (HEV) is a semi-synthetic vinca alkaloid, structurally defined by the introduction of a hydroxyethyl group to the carboxamide moiety of the vinblastine core.^{[1][2]}

While its parent compound, Vindesine, exhibits a solubility of approximately

in water, the introduction of the hydroxyethyl side chain (

) alters the solvation shell and hydrogen bonding capacity.^{[1][2]}

This guide provides a definitive protocol for determining the thermodynamic solubility of HEV. Unlike kinetic solubility, which measures the precipitation point of a dissolved compound, thermodynamic solubility represents the saturation limit of the crystal lattice in equilibrium with the solvent—a critical parameter for parenteral formulation stability and predicting in vivo precipitation risks.^{[1][2]}

Physicochemical Basis & Prediction^{[1][2][3][4]}

To design a robust solubility protocol, we must first model the compound's behavior based on its structural pharmacophore.^{[1][2]}

Structural Analysis (HEV vs. Vindesine)

- Core Scaffold: Catharanthine-vindoline dimer (Vinca alkaloid).^{[1][2]}
- Ionization Centers: Two basic nitrogens.^[2]
 - (Catharanthine): Non-basic (indolic).^{[1][2]}
 - (Vindoline): Tertiary amine, responsible for pH-dependent solubility (Estimated pKa 5.5 - 7.5).^{[1][2]}
- Modification: The
-hydroxyethyl carboxamide increases polar surface area (PSA) relative to Vindesine's primary amide, potentially enhancing aqueous solubility via additional H-bond donation/acceptance, despite the slight increase in molecular weight (
vs
)^{[1][2]}

Predicted Solubility Profile

Vinca alkaloids exhibit a "U-shaped" or pH-dependent solubility profile.^{[1][2]}

- $\text{pH} < \text{pKa}$ (Acidic/SGF): Protonated form (
)^{[1][2]}. High solubility.
- $\text{pH} > \text{pKa}$ (Plasma/Physiological): Neutral form (
)^{[1][2]}. Solubility is limited by the crystal lattice energy (Intrinsic Solubility,
)^{[1][2]}

Table 1: Predicted Physicochemical Parameters

Parameter	Vindesine (Reference)	Hydroxyethylvindesine (Predicted)	Impact on Protocol
MW	753.9 g/mol	797.9 g/mol	Requires gravimetric adjustment.[1][2]
LogP	2.9 (Lipophilic)	~2.5 - 2.8	Slightly more hydrophilic; lower equilibration time.[1][2]
pKa (Basic)	5.4, 7.4	~5.5, 7.5	Critical solubility drop between pH 6.0 and 7.[1][2]4.
Class	BCS Class II/IV	BCS Class II/IV	Permeability/Solubility limited.

Experimental Protocol: Thermodynamic Solubility

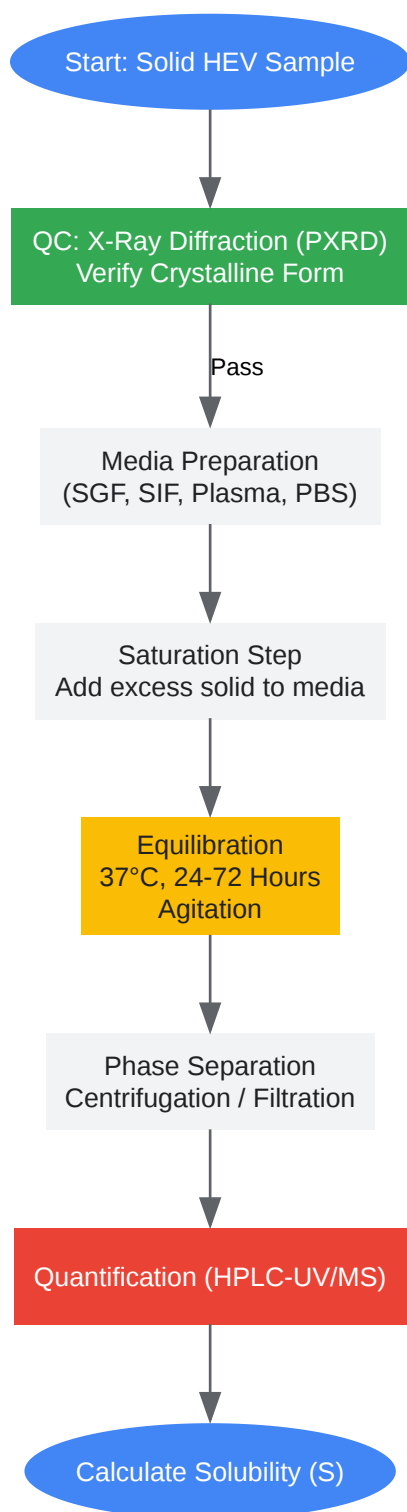
This protocol utilizes the Shake-Flask Method (Standard Equilibrium), adapted for biological fluids where enzymatic stability and protein binding are confounding factors.[1][2]

Materials & Media Preparation[1][2]

- Simulated Gastric Fluid (SGF): pH 1.2, surfactant-free (to measure intrinsic dissolution).[1][2]
- Simulated Intestinal Fluid (SIF): pH 6.8, fed/fasted state (FaSSIF/FeSSIF) to mimic bile salt solubilization.
- Human Plasma: Pooled, EDTA-treated.[1][2] Note: Stability of HEV in plasma must be verified prior to 24h equilibration due to esterase activity.
- PBS (Phosphate Buffered Saline): pH 7.4 (Control).

Workflow Diagram

The following diagram outlines the decision logic and workflow for the solubility assessment.



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Figure 1: Standardized workflow for thermodynamic solubility assessment of crystalline HEV.

Step-by-Step Methodology

Phase A: Saturation

- Weighing: Dispense excess HEV solid (approx. 2 mg) into 1.5 mL microcentrifuge tubes.
- Solvent Addition: Add 500 of the respective biological fluid.
 - Critical Step: For plasma, ensure temperature is maintained at 37°C strictly to prevent protein precipitation artifacts.[\[1\]](#)[\[2\]](#)
- Agitation: Place tubes on an orbital shaker (300 rpm) inside a temperature-controlled incubator (37°C 0.5°C).

Phase B: Equilibration & Sampling[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Timepoints: Sample at 24h, 48h, and 72h to ensure equilibrium plateau.
- pH Check: Measure pH at the end of equilibration. If pH shifts > 0.1 units (common with salts), adjust or record the final pH ([\[1\]](#)[\[2\]](#)).

Phase C: Separation (The Filtration Trap)[\[1\]](#)[\[2\]](#)

- Standard Fluids (PBS/SGF/SIF): Centrifuge at 15,000 rpm for 10 mins. Filter supernatant through 0.22 PVDF filter (pre-saturated to minimize drug adsorption).[\[1\]](#)[\[2\]](#)
- Plasma: Centrifugation alone is insufficient due to lipid/protein suspension.[\[2\]](#) Use Ultracentrifugation (30,000 x g) or Equilibrium Dialysis if distinguishing free vs. total solubility is required.[\[2\]](#)
 - Note: For total solubility in plasma, standard centrifugation is acceptable if the supernatant is extracted immediately with Acetonitrile (ACN) to precipitate proteins before HPLC

injection.[1][2]

Phase D: Quantification

- Precipitation (Plasma only): Mix 50

supernatant with 200

ice-cold ACN containing Internal Standard (e.g., Vinblastine). Vortex and centrifuge.

- HPLC Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]
 - Mobile Phase: ACN:Ammonium Acetate buffer (gradient).[1][2]
 - Detection: UV at 270 nm (Vinca chromophore) or MS/MS for sensitivity.[1][2]

Mechanistic Interpretation of Results

Understanding the data requires analyzing the equilibrium between the solid phase, the solvated neutral species, and the ionized species.[1][2]

The Henderson-Hasselbalch Relationship

For a basic drug like HEV, total solubility (

) at a specific pH is defined by: [1][2]

- (Intrinsic Solubility): The solubility of the neutral form (predominant at pH 7.4).[2]
- Implication: In SGF (pH 1.2),

, leading to massive solubility increases (often > 10 mg/mL).[1][2] In Plasma (pH 7.4), solubility approaches

[1][2]

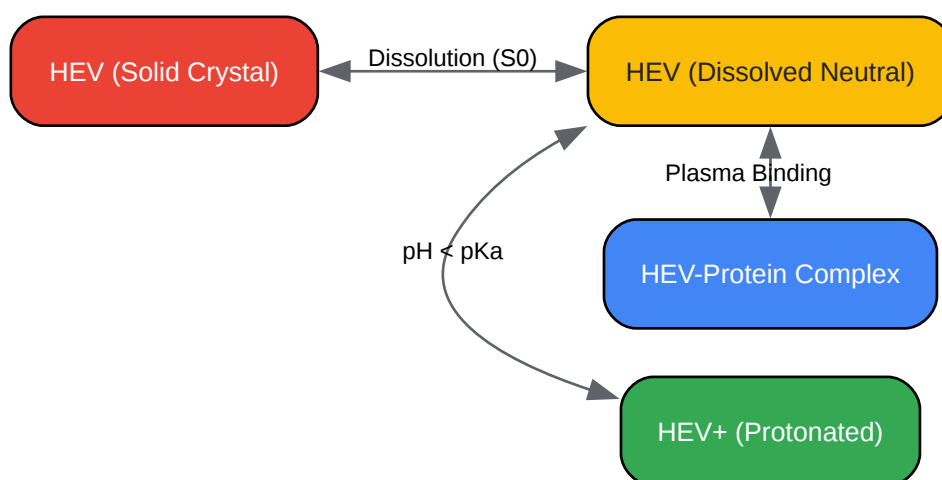
Biological Fluid Specifics

Table 2: Expected Solubility Matrix

Fluid	pH	Dominant Species	Expected Solubility	Mechanistic Driver
SGF	1.2	Cationic ()	High (> 10 mg/mL)	Ionization of amine.[1][2]
PBS	7.4	Neutral ()	Low (~)	Crystal lattice energy.[1][2]
Plasma	7.4	Neutral + Bound	Moderate	Protein Binding Effect: Albumin/AGP binding acts as a "sink," increasing apparent total solubility.[1][2]

Visualization of Solubility Equilibrium

The diagram below illustrates the competing forces in a plasma environment.



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Figure 2: Thermodynamic equilibrium states in plasma.[1][2] The 'Bound' state drives apparent solubility higher than intrinsic solubility.[1]

References

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